molecular formula C13H12F3NO B2886307 4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1035261-83-6

4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B2886307
CAS No.: 1035261-83-6
M. Wt: 255.24
InChI Key: CBJRQBNOPDOQHB-UHFFFAOYSA-N
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Description

The compound “4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound belongs to the class of organic compounds known as diarylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI key. For this compound, the InChI key is JGLUGLOJKIXUNJ-UHFFFAOYSA-N . This key provides a unique identifier for the compound and can be used to retrieve more information about its structure.

Scientific Research Applications

Applications in Environmental Science and Water Treatment

  • Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) in Drinking Water Treatment : Research discusses the characteristics and fate of PFASs, including those with trifluoromethyl groups, in drinking water treatment processes. PFASs, due to their carbon-fluorine bonds, are resistant to degradation and are not substantially removed by most drinking water treatment processes. Activated carbon adsorption, ion exchange, and high pressure membrane filtration have been suggested as effective methods for controlling these contaminants (Rahman, Peldszus, & Anderson, 2014).

Applications in Medicinal Chemistry

  • Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents : The presence of trifluoromethyl groups in pyrazole derivatives has been associated with significant anti-inflammatory and antibacterial activities. This highlights the importance of such functional groups in developing novel therapeutic agents (Kaur, Kumar, & Gupta, 2015).

Applications in Organic Synthesis and Material Science

  • Synthesis of Tetrahydrobenzo[b]pyrans : The review on the synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, through organocatalytic approaches underscores the value of pyran derivatives in organic synthesis. These compounds are crucial in pharmaceuticals and exhibit significant biological activity (Kiyani, 2018).

Environmental Toxicology

  • Bioconcentration and Bioaccumulation of PFASs : Studies on the environmental and toxicological impacts of PFASs, which include compounds with trifluoromethyl groups, emphasize their persistence and potential for bioaccumulation. This research is critical for understanding the environmental fate of such compounds and developing strategies for their management (Burkhard, 2021).

Safety and Hazards

Based on the available information, this compound may cause eye irritation and may cause skin sensitization . It’s important to handle this compound with care and use appropriate safety measures.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJRQBNOPDOQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-(3-(trifluoromethyl)phenyl)acetonitrile (2 g, 10 8 mmol) in DMF (10 mL) was added dropwise to a suspension of sodium hydride (1.05 g, 26.3 mmol, 60% in oil dispersion) in DMF (10 mL) and cooled to 0° C. in an ice water bath. After addition, the mixture was warmed to room temperature and stirred for 30 min. The suspension was cooled to 0° C. and a solution of 1-chloro-2-(2-chloroethoxy) ethane (2 g, 13.98 mmol) in DMF (20 mL) was added dropwise over a period of 30 min. The dark suspension was warmed to room temperature and stirred for an additional 1.5 h. The mixture was quenched by addition of aq. 10% LiCl solution (50 mL) and diluted with EtOAc (100 mL). The organic extract was separated and the aqueous layer was extracted with EtOAc (30 mL, 2×). EtOAc extracts were combined, washed with 10% aq. LiCl solution (30 mL, 3×), and brine (25 mL, 2×), dried (MgSO4), filtered, and concentrated to obtain a dark brown oil (HPLC and LC/MS). The crude oil was chromatographed on a silica gel column. Elution with 10% EtOAc in heptane, followed by 20% EtOAc in heptane afforded 4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile as a light yellow solid (2.31 g, 84% yield). HPLC: tR=2.75 min, YMC Combi S5 ODS 4.6×50 mm, 4 min gradient, Detection Wave length 220 nm, Starting solvent: 10% aq. MeOH-0.2% H3PO4; Final solvent: 90% aq. MeOH-0.2% H3PO4. LC/MS: m/e 256.06 (M+H)+, 229.02 (M+H-HCN)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (4.00 g, 35.6 mmol, 2.20 eq) was added to a stirred solution of 2-(3-(trifluoromethyl)phenyl)acetonitrile (2.53 mL, 16.2 mmol, 1.0 eq) in DMF (30 mL) at 0° C. under a nitrogen atmosphere. The mixture was stirred for 10 minutes at 0° C. before 1-chloro-2-(2-chloroethoxy)ethane (2.09 mL, 17.8 mmol, 1.1 eq) was added dropwise via syringe. The reaction mixture was allowed to warm to room temperature and stirred for 6 hours. The reaction mixture was then cooled to 0° C. and quenched with 10% HCl. The aqueous mixture was extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), and concentrated in vacuo to give the product as an orange oil (6.73 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step Two

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